molecular formula C37H24N2O6 B5372280 9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene CAS No. 139265-69-3

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene

Cat. No.: B5372280
CAS No.: 139265-69-3
M. Wt: 592.6 g/mol
InChI Key: FGQAUBYZWGQYDS-UHFFFAOYSA-N
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Description

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene is a complex organic compound known for its unique structural properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features nitrophenoxy groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene typically involves a multi-step process. One common method starts with 9,9-bis(4-hydroxyphenyl)fluorene. This compound is reacted with 2-chloro-5-nitrobenzotrifluoride in the presence of a base such as potassium carbonate in a solvent like dimethylacetamide (DMAc). The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can participate in further substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Reduction: 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene.

    Substitution: Depending on the substituents introduced, a variety of functionalized derivatives can be formed.

Scientific Research Applications

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene exerts its effects largely depends on its application. In polymer chemistry, its rigid structure and functional groups contribute to the formation of polymers with high thermal stability and mechanical strength. The nitro groups can be reduced to amines, which can then participate in further polymerization reactions, enhancing the material properties.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene: A reduced form of the compound with amine groups instead of nitro groups.

    9,9-Bis[4-(4-methoxyphenoxy)phenyl]fluorene: A derivative with methoxy groups.

Uniqueness

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene is unique due to its nitro groups, which provide distinct reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of high-performance polymers and advanced materials.

Properties

IUPAC Name

9,9-bis[4-(4-nitrophenoxy)phenyl]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H24N2O6/c40-38(41)27-13-21-31(22-14-27)44-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)45-32-23-15-28(16-24-32)39(42)43/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQAUBYZWGQYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC7=CC=C(C=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347031
Record name 9H-Fluorene, 9,9-bis[4-(4-nitrophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139265-69-3
Record name 9H-Fluorene, 9,9-bis[4-(4-nitrophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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